molecular formula C11H23Cl2N3O B15318924 N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride

N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride

Cat. No.: B15318924
M. Wt: 284.22 g/mol
InChI Key: RHRHLQLXAMXGMT-UHFFFAOYSA-N
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Description

N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride typically involves the reaction of piperidine derivatives with appropriate carboxylic acid derivatives under controlled conditions. Common synthetic routes include:

    Cyclization Reactions: These reactions involve the formation of the piperidine ring through intramolecular cyclization of suitable precursors.

    Amination Reactions: Introduction of the amine group into the piperidine ring using reagents like ammonia or amines.

    Hydrogenation Reactions: Reduction of unsaturated precursors to form the piperidine ring.

Industrial Production Methods

Industrial production of piperidine derivatives often employs catalytic hydrogenation and cyclization reactions. The use of metal catalysts such as palladium, nickel, or cobalt is common in these processes to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, nickel, cobalt.

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized piperidine derivatives .

Scientific Research Applications

N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(piperidin-3-yl)piperidine-3-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H23Cl2N3O

Molecular Weight

284.22 g/mol

IUPAC Name

N-piperidin-3-ylpiperidine-3-carboxamide;dihydrochloride

InChI

InChI=1S/C11H21N3O.2ClH/c15-11(9-3-1-5-12-7-9)14-10-4-2-6-13-8-10;;/h9-10,12-13H,1-8H2,(H,14,15);2*1H

InChI Key

RHRHLQLXAMXGMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)NC2CCCNC2.Cl.Cl

Origin of Product

United States

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